Cas no 104456-90-8 (Benzaldehyde, 5-fluoro-2-mercapto-)

Benzaldehyde, 5-fluoro-2-mercapto- 化学的及び物理的性質
名前と識別子
-
- 5-FLUORO-2-MERCAPTOBENZALDEHYDE
- 5-fluoro-2-sulfanylbenzaldehyde
- Benzaldehyde, 5-fluoro-2-mercapto-
-
- インチ: 1S/C7H5FOS/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
- InChIKey: STVVYTSMOSBDPE-UHFFFAOYSA-N
- ほほえんだ: SC1C=CC(=CC=1C=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 129
- トポロジー分子極性表面積: 18.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
Benzaldehyde, 5-fluoro-2-mercapto- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673776-2.5g |
5-fluoro-2-sulfanylbenzaldehyde |
104456-90-8 | 2.5g |
$2688.0 | 2023-03-11 | ||
Enamine | EN300-673776-0.25g |
5-fluoro-2-sulfanylbenzaldehyde |
104456-90-8 | 0.25g |
$1262.0 | 2023-03-11 | ||
Enamine | EN300-673776-5.0g |
5-fluoro-2-sulfanylbenzaldehyde |
104456-90-8 | 5.0g |
$3977.0 | 2023-03-11 | ||
Enamine | EN300-673776-0.1g |
5-fluoro-2-sulfanylbenzaldehyde |
104456-90-8 | 0.1g |
$1207.0 | 2023-03-11 | ||
Enamine | EN300-673776-0.5g |
5-fluoro-2-sulfanylbenzaldehyde |
104456-90-8 | 0.5g |
$1316.0 | 2023-03-11 | ||
Enamine | EN300-673776-10.0g |
5-fluoro-2-sulfanylbenzaldehyde |
104456-90-8 | 10.0g |
$5897.0 | 2023-03-11 | ||
Enamine | EN300-673776-0.05g |
5-fluoro-2-sulfanylbenzaldehyde |
104456-90-8 | 0.05g |
$1152.0 | 2023-03-11 | ||
Enamine | EN300-673776-1.0g |
5-fluoro-2-sulfanylbenzaldehyde |
104456-90-8 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053612-1g |
5-Fluoro-2-mercaptobenzaldehyde |
104456-90-8 | 95% | 1g |
¥6860.0 | 2023-04-06 |
Benzaldehyde, 5-fluoro-2-mercapto- 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
Benzaldehyde, 5-fluoro-2-mercapto-に関する追加情報
Benzaldehyde, 5-Fluoro-2-Mercapto- and Its Compound CAS No. 104456-90-8: A Comprehensive Overview
Benzaldehyde, 5-Fluoro-2-Mercapto- is a multifunctional organic compound with the chemical formula C8H6FO2S. This compound is characterized by the presence of a benzaldehyde group, a fluoro substituent, and a mercapto (sulfhydryl) group. The CAS No. 10445, 6-90-8 serves as a unique identifier for this compound, facilitating its precise recognition in scientific databases and literature. Its structural complexity and functional diversity make it a valuable molecule in pharmaceutical research and synthetic chemistry.
Benzaldehyde, 5-Fluoro-2-Mercapto- is a derivative of benzaldehyde, which is a well-known aromatic aldehyde. The introduction of a fluoro group at the 5-position and a mercapto group at the 2-position significantly alters its chemical properties compared to the parent compound. The fluoro substitution enhances the compound's hydrophobicity and electronic properties, while the mercapto group introduces reactivity and potential for conjugation with other functional groups. These modifications are critical for its application in drug development and material science.
Recent studies have highlighted the importance of Benzaldehyde, 5-Fluoro-2-Mercapto- in the design of novel therapeutics. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a scaffold for developing antifungal agents. The fluoro and mercapto groups were found to enhance the compound's ability to interact with fungal cell membranes, thereby improving its antifungal efficacy. This finding underscores the significance of Benzaldehyde, 5-Fluoro-2-Mercapto- in addressing drug-resistant fungal infections.
The synthesis of Benzaldehyde, 5-Fluoro-2-Mercapto- involves several steps, with the CAS No. 104456-90-8 serving as a key intermediate. One of the most common methods involves the coupling of a fluoro compound with a mercapto derivative under controlled reaction conditions. This process typically requires the use of catalysts and specific solvents to ensure the formation of the desired product. The efficiency of this synthesis route has been optimized in recent years, making it more accessible for large-scale production.
Applications of Benzaldehyde, 5-Fluoro-2-Mercapto- extend beyond pharmaceuticals. In the field of material science, this compound is being explored for its potential in creating functional polymers and coatings. The fluoro group contributes to the hydrophobicity of the material, while the mercapto group allows for cross-linking and improved mechanical properties. These characteristics make it a promising candidate for applications in corrosion protection and surface modification.
Research published in Advanced Materials in 2022 has shown that Benzaldehyde, 5-Fluoro-2-Mercapto- can be used as a building block for designing smart materials that respond to environmental stimuli. The CAS No. 104456-90-8 is integral to these applications, as its unique structure enables the creation of materials with tunable properties. This versatility highlights the compound's potential for innovation across multiple industries.
From a chemical perspective, the fluoro and mercapto groups in Benzaldehyde, 5-Fluoro-2-Mercapto- contribute to its reactivity and functional versatility. The fluoro group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, while the mercapto group can engage in redox reactions and form disulfide bonds. These properties are crucial for its role in both synthetic and biological systems.
Recent advancements in analytical techniques have enabled more precise characterization of Benzaldehyde, 5-Fluoro-2-Mercapto-. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity of the compound. These methods are essential for ensuring the quality of Benzaldehyde, 5-Fluoro-2-Mercapto- in both academic and industrial settings.
The environmental impact of Benzaldehyde, 5-Fluoro-2-Mercapto- is a topic of ongoing research. While the compound itself is not classified as a persistent organic pollutant, its synthesis and disposal require careful consideration to minimize ecological risks. Sustainable synthesis methods and proper waste management practices are being developed to address these concerns, aligning with global efforts to promote green chemistry.
Collaborative efforts between academia and industry have led to the exploration of Benzaldehyde, 5-Fluoro-2-Mercapto- in drug discovery programs. Pharmaceutical companies are leveraging the compound's unique properties to develop new treatments for various diseases. The CAS No. 104456-90-8 is a critical component in these initiatives, as it provides a reliable starting point for the synthesis of complex molecules.
In conclusion, Benzaldehyde, 5-Fluoro-2-Mercapto- (CAS No. 104456-90-8) is a versatile compound with significant potential in pharmaceuticals, material science, and beyond. Its unique structural features and functional groups make it a valuable molecule for innovation and research. As scientific understanding of this compound continues to evolve, its applications are expected to expand, further emphasizing its importance in modern chemistry.
104456-90-8 (Benzaldehyde, 5-fluoro-2-mercapto-) 関連製品
- 1895-26-7(Bis2-(perfluorodecyl)ethyl Phosphate)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)
- 2098031-51-5(4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)
- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)
- 1346707-69-4(Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate)
- 173401-47-3(Norbiotinamine)
- 2748749-29-1(INDEX NAME NOT YET ASSIGNED)
- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)
- 87344-63-6(1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)
- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)




